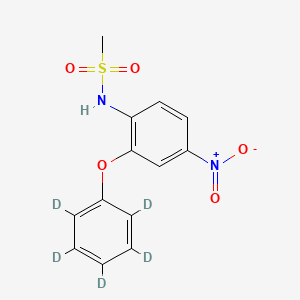
rac-cis-Ambroxol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-cis-Ambroxol-d5 is a deuterated form of rac-cis-Ambroxol, a compound widely used in biochemical research. The molecular formula of this compound is C13H13D5Br2N2O, and it has a molecular weight of 383.13 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Análisis De Reacciones Químicas
rac-cis-Ambroxol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-cis-Ambroxol-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of ambroxol and its derivatives.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ambroxol in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of rac-cis-Ambroxol-d5 is similar to that of ambroxol. Ambroxol stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . It also has anti-inflammatory, antioxidant, antibacterial, and antiviral properties . The molecular targets and pathways involved include the inhibition of NO-dependent activation of soluble guanylate cyclase, which suppresses excessive mucus secretion .
Comparación Con Compuestos Similares
rac-cis-Ambroxol-d5 is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of ambroxol. Similar compounds include:
Ambroxol: The non-deuterated form of this compound.
Bromhexine: A precursor to ambroxol with similar mucolytic properties.
Deuterated analogs of other mucolytics: Compounds like deuterated N-acetylcysteine, which are used to study the pharmacokinetics and dynamics of mucolytic agents.
These comparisons highlight the uniqueness of this compound in research applications.
Propiedades
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-SCGGTJNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)




![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)
